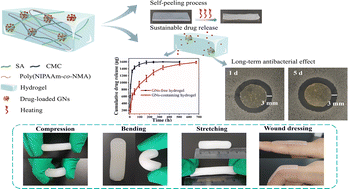Vancomycin-loaded hydrogels with thermal-responsive, self-peeling, and sustainable antibacterial properties for wound dressing†
Journal of Materials Chemistry B Pub Date: 2023-12-11 DOI: 10.1039/D3TB02084C
Abstract
Wound dressings play an important role in wound healing. However, many wound dressings lack antibacterial properties and are difficult to remove from newly grown tissues, causing secondary wound injuries and repeated medical treatment. This study reports a new type of thermal-responsive hydrogel dressing consisting of vancomycin-loaded gelatin nanospheres (GNs) and poly((N-isopropylacrylamide)-co-N-(methylol acrylamide)) functional components that could impart self-peeling and sustainable antibacterial properties. SEM images showed that the prepared hydrogel possessed a porous microstructure and the homogeneous distribution of GNs in its network. Excellent swelling ratios and thermal-induced self-peeling characteristics were confirmed by qualitative analysis. The GNs not only enhanced the strain at break of the hydrogel, but also acted as drug carriers to slow down the drug release from the hydrogel, achieving sustainable antibacterial properties and balanced biocompatibility. Therefore, this vancomycin-loaded hydrogel with self-peeling characteristics provides an effective way of preventing wound infection and can be used as a novel platform for wide-ranging applications of wound dressings.


Recommended Literature
- [1] Production of Fe nanoparticles from γ-Fe2O3 by high-pressure hydrogen reduction
- [2] Oxidimetric determination of amino acids and their metal complexes with organic monochloramines
- [3] Raman spectroscopy as a process analytical technology tool for the understanding and the quantitative in-line monitoring of the homogenization process of a pharmaceutical suspension
- [4] Back cover
- [5] Estimates of average bond energies and resonance energies of hydrocarbons
- [6] Modification of Cu–ZnO–ZrO2 catalysts with La2O3 to quantitatively tune Cu+–Cu0 dual sites for hydrogenation of dimethyl adipate to produce 1,6-hexanediol†
- [7] Near-infrared light-responsive photothermal α-Fe2O3@Au/PDA core/shell nanostructure with on–off controllable anti-bacterial effects†
- [8] YAG phosphor with spatially separated luminescence centers†
- [9] Molecular nanoparticles of cerium dioxide: structure-directing effect of halide ions†
- [10] Cucurbit[7]uril host–guest complexes of the histamineH2-receptor antagonist ranitidine†










